molecular formula C62H111N11O12 B7760023 Cyclosporine A

Cyclosporine A

Cat. No.: B7760023
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-IMVLJIQESA-N
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Description

Cyclosporine A (CsA) is a cyclic undecapeptide with potent immunosuppressive properties, first marketed in the mid-1980s . It inhibits calcineurin, thereby blocking T-cell activation and cytokine production. CsA revolutionized transplant medicine by significantly improving graft and patient survival rates in solid-organ transplantation . Beyond transplantation, it is used for autoimmune diseases (e.g., psoriasis, atopic dermatitis) and ocular conditions like dry eye disease (DED) . However, its narrow therapeutic window necessitates precise pharmacokinetic monitoring to avoid nephrotoxicity and hepatotoxicity .

Properties

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMATZTZNYRCHOR-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CYCLOSPORIN A
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

1202.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Cyclosporin A
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Solubility

Slightly soluble (NTP, 1992), Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
Record name CYCLOSPORIN A
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Color/Form

Forms white prismatic crystals from acetone

CAS No.

59865-13-3
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Record name cyclosporine
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Melting Point

298 to 304 °F (NTP, 1992), 148-151 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
Record name CYCLOSPORIN A
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 465
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporine A involves the formation of a cyclic undecapeptide consisting of 11 amino acids. The key steps include the preparation of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine) and its incorporation into the peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation is carried out in large bioreactors under controlled conditions to optimize the yield of the compound. The crude product is then purified using various chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Isomerization to Isocyclosporin A (isoA)

CsA undergoes reversible isomerization via an N→O peptidyl shift, forming isoA. Key findings include:

  • Mechanism : Acid-catalyzed intramolecular rearrangement in non-aqueous solvents (e.g., THF, alcohols) .

  • Kinetics :

    • Forward reaction (CsA → isoA): Rate constants vary with solvent dielectric constant (e.g., 0.0027 h⁻¹ in THF vs. 0.0049 h⁻¹ in ethanol) .

    • Reverse reaction (isoA → CsA): Rapid in aqueous buffers (pH-dependent; pKa = 6.9 for isoA) .

  • Gas-Phase Analysis : Cyclic ion mobility mass spectrometry (TWIMS) confirms isomer interconversion during ionization .

Isomerization Kinetics in Solvents

SolventDielectric ConstantRate Constant (h⁻¹)
THF7.50.0027
Ethanol24.30.0049
Methanol32.70.0053

Metabolism by Cytochrome P450 Enzymes

CsA undergoes extensive hepatic and intestinal metabolism via CYP3A4/3A5, producing >25 metabolites :

  • Primary Pathways : Hydroxylation (M1, M9) and N-demethylation (M4N).

  • Key Metabolites :

    • AM1 (Hydroxy-CsA): 10–20% immunosuppressive activity of CsA.

    • M17 (N-Demethyl-CsA): Associated with nephrotoxicity .

Major Metabolic Pathways

EnzymeReaction TypeMetaboliteBioactivity
CYP3A4HydroxylationM1, M9Low
CYP3A5N-DemethylationM4NToxic

Reactivity with Chemical Agents

CsA’s amide functional group participates in reactions with:

  • Azo/Diazo Compounds : Generates toxic gases (e.g., nitrogen oxides) .

  • Dehydrating Agents : Forms nitriles with P₂O₅ or SOCl₂ .

  • Combustion : Produces NOx gases .

ReactantProductConditions
Azo compoundsToxic gasesRoom temperature
P₂O₅NitrilesAnhydrous

Metal Complexation

CsA forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), altering its conformation and permeability:

  • Calcium Binding : Stabilizes β-sheet structure, enhancing membrane permeability .

  • Magnesium Interaction : Modulates immunosuppressive activity by affecting cyclophilin binding .

Solubility and Extraction

CsA’s lipophilicity (LogP ~3.0) dictates its solubility:

  • Solvents : Soluble in ethanol (10 mg/mL) and methylene chloride (100 mg/mL) but poorly in water (0.04 mg/mL) .

  • Extraction : Ethyl acetate increases yield by 36% in fermentation broths .

Scientific Research Applications

Transplantation

Solid Organ Transplantation
CsA is a cornerstone in preventing organ rejection in kidney, liver, and heart transplants. Clinical trials have demonstrated significant improvements in graft survival rates. For instance, a multicenter trial reported one-year graft survival rates of 72% for cadaveric renal transplants using CsA compared to lower rates with other immunosuppressants .

Table 1: Graft Survival Rates with Cyclosporine A

Organ TypeOne-Year Survival Rate (%)Comparison Agent
Kidney72Azathioprine + Steroids
Liver85Traditional Regimens
Heart70Various Immunosuppressants

Autoimmune Diseases

CsA is also indicated for several autoimmune conditions, including:

  • Rheumatoid Arthritis : Used when patients do not respond adequately to methotrexate .
  • Psoriasis : Effective for severe plaque psoriasis .
  • Graft-versus-Host Disease (GVHD) : Prevents and treats GVHD post-transplant .
  • Uveitis : Treats refractory cases of posterior uveitis and Behçet disease .

Neurological Applications

Recent studies have explored the use of CsA in neurological conditions. For example, it has been investigated for its potential neuroprotective effects in amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases. However, caution is warranted due to reported cases of neurotoxicity associated with CsA treatment, including extrapyramidal symptoms .

Case Studies

Case Study 1: Renal Transplantation
In a study involving renal transplant recipients treated with CsA, the one-year graft survival rate was reported at 94% for living-related donors and 88% for deceased donors. These findings underscore the efficacy of CsA in enhancing graft longevity .

Case Study 2: Autoimmune Response
A patient with severe rheumatoid arthritis showed significant improvement after switching to CsA from methotrexate, highlighting its role as an effective alternative therapy when first-line treatments fail .

Emerging Applications

Recent research has indicated potential applications of CsA beyond traditional uses:

  • Cancer Therapy : Investigations into the cytotoxic effects of CsA on various tumor cells have shown promising results, suggesting its role in adjunct cancer therapies .
  • Chronic Inflammatory Diseases : Ongoing studies are examining its effectiveness in conditions like Crohn's disease and ulcerative colitis.

Mechanism of Action

Cyclosporine A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for the production of interleukin-2 and other cytokines. As a result, T-cell activation and proliferation are suppressed .

Comparison with Similar Compounds

Comparison with Similar Compounds and Formulations

Structural Analogues and Derivatives
  • NIM811: A cyclophilin inhibitor derived from CsA, NIM811 exhibits 10-fold higher anti-HCV activity and 7.5-fold stronger cyclophilin binding compared to CsA, but with negligible immunosuppressive activity (Table 1). This makes it a candidate for antiviral therapy without immunosuppression risks .
  • Fluorescent CsA Analogues: Synthesized for studying cyclophilin interactions, these derivatives retain immunosuppressive activity while enabling fluorescence-based research tools .

Table 1: Key Properties of CsA Derivatives

Compound Anti-HCV IC₅₀ (μM) Cyclophilin Binding (vs. CsA) Immunosuppressive Activity (vs. CsA)
Cyclosporine A 0.45 1x 1x
NIM811 0.045 7.5x <0.1x
OL-17 (Metabolite) N/A N/A Reduced activity

Data from HCV replicon assays and cyclophilin binding studies .

Formulation Comparisons for Therapeutic Use
  • Ophthalmic Formulations: A 2022 network meta-analysis compared seven commercial CsA formulations for DED. CsA 0.1% emulsion (Restasis®) showed superior efficacy in tear production improvement (Schirmer test: +4.2 mm vs. baseline) but higher ocular irritation rates (15% incidence) . Nanoparticle-loaded CsA (e.g., TyroSpheres) demonstrated enhanced corneal bioavailability (2.3x higher than emulsions) and sustained release over 24 hours .
  • Nanoparticle Delivery Systems: PLGA Nanoparticles: Encapsulation efficiency of 78%, with 60% drug release at 24 hours . SqCsA Conjugate: Squalamine-based nanoparticles improved solubility (0.5 mg/mL vs. 0.012 mg/mL for pure CsA) and reduced cytotoxicity in vitro .

Table 2: Key Metrics of CsA Formulations

Formulation Encapsulation Efficiency (%) Release Duration (h) Ocular Irritation Incidence (%)
Restasis® (0.1% emulsion) N/A 12 15
PLGA Nanoparticles 78 24 5
TyroSpheres 92 24 3

Data from in vitro and clinical studies .

Pharmacokinetic Monitoring Methods
  • Architect I 2000 (CMIA) : Exhibits 90.3% correlation with HPLC (gold standard) and reduced metabolite interference (5–10% cross-reactivity vs. 15–20% for AxSYM FPIA). This method is preferred for precision in transplant patients .
  • AxSYM (FPIA) : Lower cost but prone to overestimation due to metabolite cross-reactivity, limiting its utility in patients with hepatic impairment .
Combination Therapies
  • CsA + Prednisolone : In canine atopic dermatitis, concurrent use reduced pruritus by 50% within 3–4 days vs. 21 days for CsA alone. By day 21, 80% of dogs achieved "excellent" response with combination therapy .
  • CsA + Nanocarriers: Co-delivery with squalamine enhanced solubility and reduced nephrotoxicity in preclinical models .

Key Research Findings and Clinical Implications

  • Safety : Metabolites like AM19 (identified in liver transplant patients) correlate with nephrotoxicity, emphasizing the need for metabolite-specific assays .
  • Innovative Delivery: Nanoparticle formulations address CsA’s hydrophobicity (logP = 8.2) and poor solubility (0.012 mg/mL), enabling sustained release and reduced side effects .

Biological Activity

Cyclosporine A (CsA) is a potent immunosuppressive agent that has been widely used in clinical settings, particularly in organ transplantation and autoimmune diseases. This article delves into the biological activity of CsA, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Immunosuppressive Effects
CsA primarily exerts its effects by inhibiting T-cell activation. It does this by binding to cyclophilin, which then inhibits calcineurin, a phosphatase enzyme essential for the activation of nuclear factor of activated T-cells (NFAT). This inhibition prevents the transcription of interleukin-2 (IL-2), a crucial cytokine for T-cell proliferation and differentiation. As a result, CsA effectively suppresses the immune response, making it invaluable in preventing graft rejection in transplant patients .

Modulation of Immune Responses
Interestingly, CsA also exhibits immunomodulatory properties at low doses, which can lead to enhanced immune responses under certain conditions. Low-dose CsA has been shown to stimulate pro-inflammatory cytokines such as IL-12 and TNF-α, indicating a complex role in immune regulation .

Therapeutic Applications

  • Organ Transplantation
    CsA is a cornerstone in the immunosuppressive regimens for kidney and other organ transplants. Studies have demonstrated significant improvements in graft survival rates compared to traditional therapies like azathioprine . For instance, a European multicenter trial reported one-year graft survival rates of 72% for CsA-treated patients .
  • Autoimmune Diseases
    The drug has been utilized in treating various autoimmune conditions such as aplastic anemia and chronic urticaria. A randomized trial indicated that CsA effectively reduced symptoms in chronic urticaria patients, with a significant mean reduction in urticaria activity scores compared to placebo .
  • DRESS Syndrome
    Recent studies suggest that CsA may be beneficial in managing Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome. In clinical comparisons, CsA showed improved outcomes over corticosteroids, including reduced disease progression and shorter hospital stays .

Case Studies

Case Study 1: Aplastic Anemia Complications
Two cases were documented where patients with aplastic anemia developed intracranial thrombotic events while on CsA therapy. These cases highlight potential serious side effects associated with CsA use, emphasizing the need for careful monitoring .

Case Study 2: Chronic Urticaria Response
In a clinical trial involving 29 patients with chronic urticaria, those treated with CsA showed a statistically significant improvement in symptoms compared to controls. Eight out of 19 patients on active treatment responded positively within four weeks .

Table 1: Summary of Clinical Studies on this compound

Study FocusFindingsReference
Organ Transplant SurvivalOne-year graft survival rates: 72% with CsA vs. 52% with azathioprine
Chronic UrticariaSignificant reduction in urticaria activity scores (mean reduction: 12.7)
DRESS SyndromeImproved outcomes compared to corticosteroids; shorter hospital stay
Thrombotic EventsCases of cerebral venous thrombosis linked to CsA usage

Q & A

Q. What experimental design considerations are critical for therapeutic drug monitoring (TDM) of cyclosporine A in transplant patients?

TDM for CsA requires strict adherence to pharmacokinetic parameters, including trough level measurements and time-dependent sampling post-dose. Studies should account for inter-individual variability due to factors like age, liver function, and drug-drug interactions. For example, a retrospective analysis of 9,389 TDM cases found only 30.8% of initial concentrations fell within the therapeutic window, emphasizing the need for adaptive dosing protocols . Methodological rigor includes standardized blood collection times, validated immunoassays or LC-MS/MS for quantification, and multivariate regression to adjust for covariates (e.g., hematocrit, albumin) .

Q. How can researchers mitigate confounding variables in studies evaluating CsA-drug interactions?

Drug interaction studies should employ controlled crossover designs or population pharmacokinetic (popPK) models to isolate CsA’s metabolic pathways (e.g., CYP3A4/P-glycoprotein). For example, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases CsA bioavailability by 2–3 fold, necessitating dose adjustments. Researchers must document concomitant medications, hepatic/renal function, and genetic polymorphisms (e.g., CYP3A5*3) in study protocols to reduce bias .

Q. What analytical methods are recommended for distinguishing this compound from its isomers (e.g., isocyclosporin A)?

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) achieves baseline separation of CsA isomers. Key parameters include a C18 column, gradient elution with acetonitrile/water (0.1% formic acid), and monitoring of m/z 1218–1222 for fragmentation patterns. Validation should include specificity, linearity (1–1000 ng/mL), and inter-day precision (<15% CV) .

Advanced Research Questions

Q. How can contradictory findings in CsA’s immunomodulatory effects be resolved?

Discrepancies in CsA’s role in cytokine modulation (e.g., TGF-β vs. IL-2 suppression) may stem from experimental context (e.g., in vitro vs. in vivo models). A 2020 study on acute lymphoblastic leukemia cells found that cytokine-driven gene expression overshadowed CsA’s effects, highlighting the need for dual RNA-seq/cytokine profiling in experimental designs . Researchers should employ factorial designs to isolate CsA’s impact from confounding variables like donor cell heterogeneity or baseline inflammation .

Q. What methodologies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for CsA in autoimmune diseases?

Non-linear mixed-effects modeling (NONMEM) with Bayesian estimation is preferred for sparse TDM data. Parameters include volume of distribution (Vd: 3–5 L/kg), clearance (CL: 0.3–0.7 L/h/kg), and Hill coefficients for concentration-effect relationships (e.g., IL-2 inhibition EC50: 50–100 ng/mL). Validation requires bootstrapping and visual predictive checks to ensure model robustness .

Q. How should researchers address ethical and logistical challenges in longitudinal CsA studies involving human subjects?

Protocols must include IRB-approved informed consent, stratified randomization (e.g., by age, organ type), and data safety monitoring boards. For multi-center trials, harmonize TDM protocols and electronic data capture (EDC) systems to minimize inter-site variability. Evidence from a 2014–2017 cohort study (n=1,719) demonstrated the feasibility of centralized data repositories for auditing and meta-analyses .

Methodological Frameworks

Research Phase Key Considerations References
Experimental Design Control for drug interactions, genetic polymorphisms, and comorbidities.
Data Collection Standardize TDM timing, LC-MS/MS validation, and electronic data capture.
Statistical Analysis Use NONMEM for PK/PD modeling; multivariate regression for confounder adjustment.
Ethical Compliance Document IRB approval, informed consent, and data anonymization protocols.

Key Data from Evidence

  • Therapeutic Window Adherence : Only 30.8% of initial TDM concentrations met target ranges, underscoring the need for adaptive dosing .
  • Drug Interaction Magnitude : Co-administration with CYP3A4 inhibitors increases CsA exposure by 200–300% .
  • Analytical Specificity : HPLC-ESI-MS achieves >99% specificity for CsA isomer separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporine A
Reactant of Route 2
Cyclosporine A

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